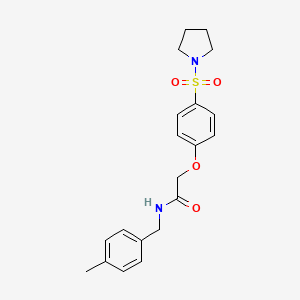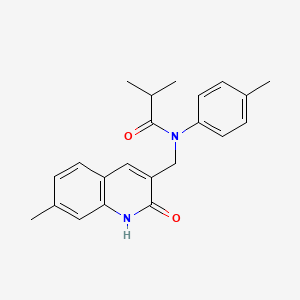
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide are significant. This compound has been found to exhibit significant antimicrobial, antifungal, anti-inflammatory, and analgesic properties. Additionally, this compound has been found to exhibit significant antioxidant properties, making it a potential candidate for the development of new antioxidant agents.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in lab experiments are significant. This compound is relatively easy to synthesize and can be obtained in high yields and purity. Additionally, this compound exhibits significant biochemical and physiological effects, making it a potential candidate for a wide range of scientific studies.
The limitations of using 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in lab experiments are also significant. One of the main limitations is that the mechanism of action of this compound is not fully understood. Additionally, this compound may exhibit different effects in different organisms, making it difficult to extrapolate results from one study to another.
Future Directions
There are many potential future directions for research on 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide. One potential direction is the development of new antibiotics and antifungal agents based on this compound. Another potential direction is the development of new pain relievers based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Synthesis Methods
The synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with butanoyl chloride and 3-methoxypropylamine. This method yields a pure product with a high yield and purity.
Scientific Research Applications
The potential applications of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxypropyl)butanamide in scientific research are vast. This compound has been found to exhibit significant antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. Additionally, this compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
properties
IUPAC Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-22-12-4-11-18-15(21)5-3-6-16-19-17(20-24-16)13-7-9-14(23-2)10-8-13/h7-10H,3-6,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFYTMSLNQWFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxypropyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7711685.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7711714.png)


![1-((3aR,6aS)-5-benzoylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-(4-fluoro-7-(2H-1,2,3-triazol-2-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/no-structure.png)





![4-ethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711777.png)
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)